2-Azido-6-fluoropyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

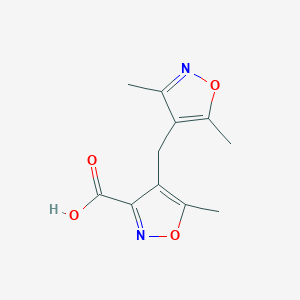

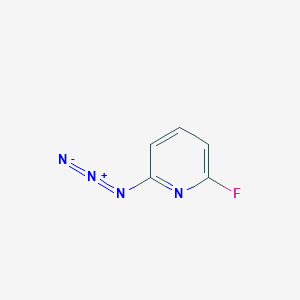

2-Azido-6-fluoropyridine is a chemical compound that is part of the fluoropyridines family . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Synthesis Analysis

The synthesis of fluoropyridines, including 2-Azido-6-fluoropyridine, is a topic of interest in the field of organic chemistry . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . An efficient protocol for the construction of various pyridyl pyridone and oxydipyridine derivatives through a hydroxylation and arylation tandem reaction of 2-fluoropyridines has been reported .Molecular Structure Analysis

The molecular structure of 2-Azido-6-fluoropyridine is part of the broader class of fluoropyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The crystal packing of 2-fluoropyridine and its derivatives has been analyzed based on ab initio quantum-chemical calculations of the intermolecular interaction energy .Chemical Reactions Analysis

Fluoropyridines, including 2-Azido-6-fluoropyridine, are highly active towards nucleophilic additions due to the presence of electronegative fluorine atoms and the presence of the nitrogen heteroatom . The reactions of pentafluoropyridine with some nucleophiles occur selectively at the Para position as this site is most activated towards nucleophilic additions .Physical And Chemical Properties Analysis

Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学的研究の応用

- 18F-Substituted Pyridines : 2-Azido-6-fluoropyridine can be used as a precursor for the synthesis of ^18F-labeled pyridines. These radiolabeled compounds are valuable in positron emission tomography (PET) imaging for visualizing biological processes and disease states .

- Cancer Imaging : The introduction of fluorine-18 allows for non-invasive imaging of tumor tissues, aiding in cancer diagnosis and monitoring .

- Drug Development : Fluorinated compounds often exhibit improved pharmacokinetic properties, metabolic stability, and bioavailability. Researchers explore 2-azido-6-fluoropyridine derivatives as potential drug candidates .

- Fluorine as a Bioisostere : Fluorine substitution can mimic hydrogen atoms in drug molecules, leading to enhanced binding affinity and selectivity .

- Click Chemistry : The azide group in 2-azido-6-fluoropyridine participates in click reactions, enabling the synthesis of bioconjugates and functionalized molecules .

- Protein Labeling : Researchers use azide-alkyne cycloaddition reactions to label proteins with fluorinated probes for studying protein function and localization .

- Fluorinated Polymers : Incorporating fluorine atoms into polymers enhances their chemical resistance, thermal stability, and surface properties. 2-Azido-6-fluoropyridine can serve as a monomer for fluorinated polymers .

- Surface Modification : Fluorinated compounds are used to modify surfaces, imparting water repellency and anti-fouling properties .

- Functional Group Transformations : 2-Azido-6-fluoropyridine can undergo various reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings, leading to diverse functionalized products .

- Building Block : It serves as a versatile building block for constructing more complex fluorinated molecules .

- Fluorine-Containing Pesticides : Fluorinated compounds are explored for their insecticidal and herbicidal properties. 2-Azido-6-fluoropyridine derivatives may contribute to novel agrochemicals .

Radiolabeling and Imaging Agents

Medicinal Chemistry

Chemical Biology

Materials Science

Organic Synthesis

Agrochemicals and Pesticides

Safety and Hazards

将来の方向性

The development of fast and cost-effective methods for the synthesis of substituted fluoropyridines, including 2-Azido-6-fluoropyridine, is an important task of modern organic chemistry . The interest toward the development of fluorinated chemicals has been steadily increased . Therefore, the synthetic methods and biological activities of fluoropyridine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

作用機序

Target of Action

Fluoropyridines, a class of compounds to which 2-azido-6-fluoropyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2-Azido-6-fluoropyridine interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting they may play a role in these biochemical pathways.

Pharmacokinetics

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its exceptionally mild and functional group tolerant reaction conditions . This could potentially impact the bioavailability of 2-Azido-6-fluoropyridine.

Result of Action

The presence of the strong electron-withdrawing substituent(s) in the aromatic ring of fluoropyridines is known to confer interesting and unusual physical, chemical, and biological properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Azido-6-fluoropyridine. It’s worth noting that the SM coupling reaction, often used in the synthesis of such compounds, is known for its environmentally benign nature .

特性

IUPAC Name |

2-azido-6-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMYPMCRKFYBBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-6-fluoropyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2747813.png)

![2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide](/img/structure/B2747814.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)

![1-(4-Fluorophenyl)-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2747826.png)

![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)

![2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2747833.png)

![2-Chloro-N-[1-(5-fluoro-1-methylindol-3-yl)propan-2-yl]propanamide](/img/structure/B2747834.png)